

chemical properties and reactivity of vinylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vinylamine**
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An In-depth Technical Guide to the Chemical Properties and Reactivity of **Vinylamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylamine (ethenamine), the simplest enamine, is a molecule of significant interest due to its unique structural features and high reactivity. Despite its instability, which complicates its isolation and handling, **v vinylamine** serves as a crucial intermediate and building block in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the chemical properties and reactivity of **v vinylamine**, including its structure, stability, and spectroscopic signature. Key reaction pathways, such as polymerization, Michaeli additions, and reactions with electrophiles, are discussed in detail. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or interested in the chemistry of **v vinylamine** and related enamines.

Introduction

Vinylamine (C_2H_5N) is a primary amine characterized by the presence of a vinyl group directly attached to the nitrogen atom.^[1] This structural arrangement gives rise to a unique electronic environment where the nitrogen lone pair can delocalize into the π -system of the double bond, influencing its basicity and nucleophilicity.^[1] The monomer itself is unstable and readily tautomerizes to its imine isomer, acetaldimine, or undergoes polymerization.^[2] Consequently, much of the research has focused on the synthesis and application of its stable polymer, poly(**v vinylamine**) (PVAm), which is typically produced via the hydrolysis of poly(*N*-

v vinylformamide) (PNVF).[2][3] This guide, however, will focus on the intrinsic chemical properties and reactivity of the **Vinylamine** monomer.

Chemical and Physical Properties

Vinylamine is a colorless to light-colored, flammable liquid with a strong ammonia-like odor.[1] It is soluble in water and acts as a strong base in aqueous solutions.[4]

Structural and Spectroscopic Data

The structural parameters of **Vinylamine** have been determined by microwave spectroscopy. The molecule adopts a non-planar equilibrium configuration.[5] Key quantitative data for **Vinylamine** are summarized in the tables below.

Table 1: General and Physical Properties of **Vinylamine**

Property	Value	Reference(s)
IUPAC Name	Ethenamine	[4]
Molecular Formula	C ₂ H ₅ N	[4]
Molecular Weight	43.07 g/mol	[1]
Predicted pKa	~8.00	[1]
Gas-Phase Proton Affinity	213.2 ± 2 kcal/mol	[2]

Table 2: Structural Parameters of **Vinylamine** from Microwave Spectroscopy

Parameter	Value	Reference(s)
C-N Bond Length	1.40 Å	[5]
C-C-N Bond Angle	125°	[5]

Table 3: Spectroscopic Data for **Vinylamine**

Spectroscopy	Key Features	Reference(s)
Infrared (IR)	C=C stretch: ~1650 cm ⁻¹ , N-H stretch: ~3300-3500 cm ⁻¹	[4]
Microwave	Rotational transitions observed in pyrolysis products of ethylamine.	[2]
¹ H NMR	Vinyl protons: δ 4.0-5.0 ppm, Amine protons: broad singlet	[6]
¹³ C NMR	Vinylic carbons: δ 100-150 ppm	[7][8]
Mass Spectrometry	Molecular ion (M ⁺) at m/z = 43.	[4]

Note: NMR data are estimated based on typical values for similar structures, as detailed spectra for the pure monomer are scarce due to its instability.

Imine-Enamine Tautomerism

Vinylamine exists in equilibrium with its tautomer, acetaldimine. Theoretical calculations suggest that the imine form is energetically favored over the enamine form.



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Caption: Imine-enamine tautomerism of **vinylamine**.

Synthesis and Handling

Due to its instability, the synthesis of monomeric **vinylamine** is challenging. The most common laboratory-scale preparation involves the gas-phase pyrolysis of ethylamine.

Experimental Protocol: Synthesis of Vinylamine by Pyrolysis of Ethylamine

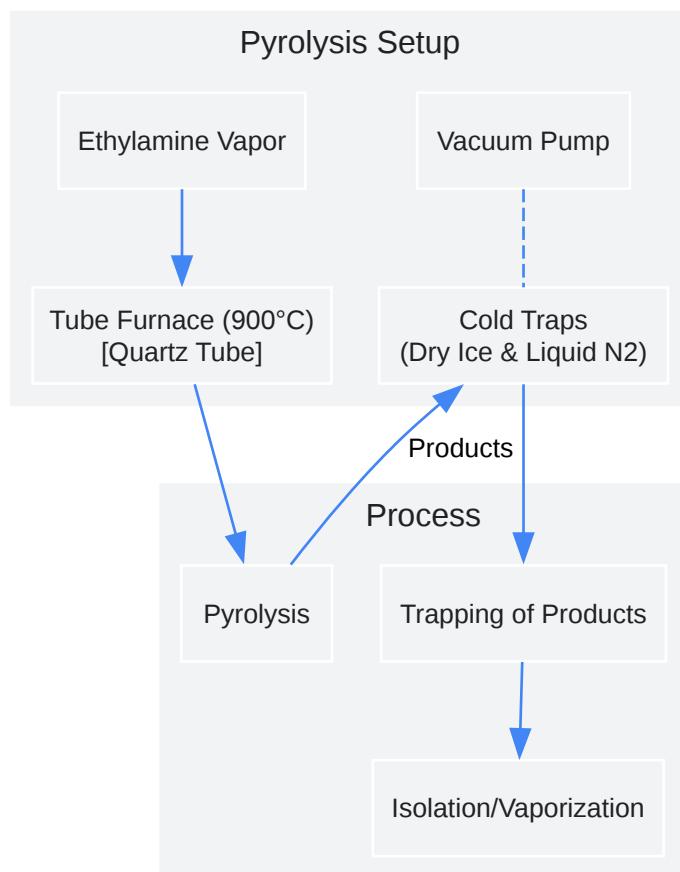
Materials:

- Ethylamine
- Quartz tube (6 mm outer diameter)
- Tube furnace
- Cold traps (Dry Ice/acetone and liquid nitrogen)
- Vacuum pump

Procedure:

- Set up the pyrolysis apparatus with the quartz tube positioned inside the tube furnace.
- Connect the outlet of the quartz tube to a series of cold traps, with the first cooled by a Dry Ice/acetone bath and the second by liquid nitrogen.
- Connect the exit of the cold traps to a vacuum pump.
- Heat the tube furnace to approximately 900°C.
- Introduce a stream of ethylamine vapor into the hot quartz tube under reduced pressure.
- The pyrolysis products, including **vinylamine**, will be carried into the cold traps. **Vinylamine** can be partially trapped at Dry Ice temperatures and more completely at liquid nitrogen temperatures.^[2]
- After the reaction is complete, the trapped products can be carefully warmed to vaporize the **vinylamine** for subsequent use or analysis.^[2]

Note: This procedure yields a mixture of products, and further purification by fractional distillation under controlled conditions would be necessary to isolate pure **vinylamine**.^[2]



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Caption: Experimental workflow for the synthesis of **vinylamine** via pyrolysis.

Handling and Storage

Vinylamine is a flammable and corrosive liquid that should be handled with appropriate personal protective equipment in a well-ventilated fume hood.^[4] Due to its instability, it is typically generated *in situ* for immediate use. Storage of the monomer is not recommended due to its tendency to polymerize.

Reactivity of Vinylamine

The reactivity of **vinylamine** is dominated by the nucleophilicity of the nitrogen atom and the electron-rich double bond.

Nucleophilicity and Basicity

The nitrogen lone pair in **vinylamine** is delocalized into the vinyl group's π -system, which reduces its basicity compared to saturated aliphatic amines like ethylamine.^[1] However, it remains a potent nucleophile.

Polymerization

Vinylamine readily undergoes polymerization, which is a primary reason for its instability. The polymerization can be initiated by radical or cationic mechanisms. The resulting **poly(vinylamine)** is a water-soluble polymer with a high density of primary amine groups, making it useful in various applications, including drug delivery and gene therapy.^[1]

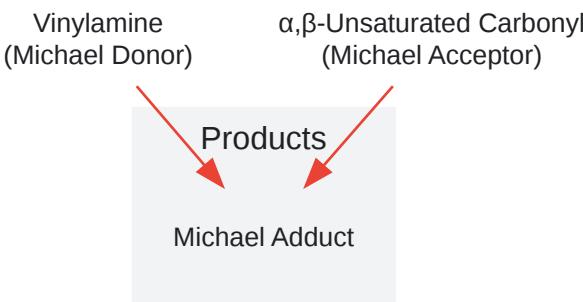


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Caption: Simplified mechanism of **vinylamine** polymerization.

Michael Addition

As an enamine, **vinylamine** is an excellent Michael donor and readily participates in Michael addition reactions with α,β -unsaturated carbonyl compounds and other Michael acceptors. The reaction proceeds via the formation of a new carbon-carbon bond at the β -position of the Michael acceptor.



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Caption: Generalized Michael addition reaction of **vinylamine**.

Reactions with Electrophiles

The electron-rich nature of the double bond and the nucleophilic nitrogen make **vinylamine** highly reactive towards a variety of electrophiles. Alkylation can occur at either the nitrogen or the α -carbon, depending on the electrophile and reaction conditions.

Cycloaddition Reactions

Vinylamine can participate as a 2π component in cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions), with suitable dienes. The amino group can influence the regioselectivity and stereoselectivity of these reactions.[3][9]

Applications in Drug Development and Research

While the monomer itself is not directly used in drug formulations due to its instability, the **vinylamine** functional group is a key component of many biologically active molecules. Furthermore, poly(**vinylamine**) and its derivatives are extensively explored in drug delivery systems, gene therapy, and as biomaterials due to their biocompatibility and cationic nature, which facilitates interaction with biological membranes and macromolecules.[1]

Conclusion

Vinylamine is a fundamentally important molecule in organic chemistry, bridging the chemistry of amines and alkenes. Its high reactivity and inherent instability present both challenges and opportunities for synthetic chemists. A thorough understanding of its chemical properties, as detailed in this guide, is essential for harnessing its synthetic potential, both as a transient intermediate and in the form of its stable and versatile polymer, poly(**vinylamine**). Further research into controlled methods for the synthesis and handling of monomeric **vinylamine** could open new avenues for its application in organic synthesis and materials science.

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- To cite this document: BenchChem. [chemical properties and reactivity of vinylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613835#chemical-properties-and-reactivity-of-vinylamine]

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